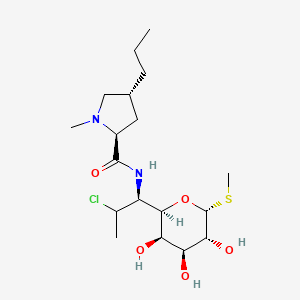
Clindamycin, Antibiotic for Culture Media Use Only
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clindamycin is a lincosamide antibiotic widely used for treating various bacterial infections. It is particularly effective against anaerobic bacteria and certain protozoal infections. Clindamycin works by inhibiting bacterial protein synthesis, making it a valuable tool in both clinical and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Clindamycin is synthesized from lincomycin, a naturally occurring antibiotic. The synthesis involves the chlorination of lincomycin to produce clindamycin. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of clindamycin involves large-scale fermentation of Streptomyces lincolnensis to produce lincomycin, followed by chemical modification to obtain clindamycin. The process includes purification steps to ensure the final product’s quality and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Clindamycin undergoes various chemical reactions, including:
Oxidation: Clindamycin can be oxidized to form sulfoxide derivatives.
Reduction: Reduction reactions can convert clindamycin back to lincomycin.
Substitution: Chlorine atoms in clindamycin can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Clindamycin sulfoxide.
Reduction: Lincomycin.
Substitution: Various clindamycin derivatives.
Applications De Recherche Scientifique
Clindamycin is extensively used in scientific research due to its broad-spectrum antibacterial properties. Some key applications include:
Chemistry: Used as a reference compound in the development of new antibiotics.
Biology: Employed in cell culture media to prevent bacterial contamination.
Medicine: Investigated for its efficacy against resistant bacterial strains and its role in combination therapies.
Industry: Utilized in the production of sterile pharmaceutical products
Mécanisme D'action
Clindamycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the elongation of the peptide chain during translation, effectively stopping bacterial growth. The drug also disrupts the bacterial cell wall, enhancing its bactericidal properties .
Comparaison Avec Des Composés Similaires
Lincomycin: The parent compound from which clindamycin is derived.
Erythromycin: A macrolide antibiotic with a similar mechanism of action.
Azithromycin: Another macrolide with a broader spectrum of activity.
Uniqueness of Clindamycin: Clindamycin is unique due to its high efficacy against anaerobic bacteria and its ability to penetrate tissues, including bone and abscesses. It also has a longer post-antibiotic effect compared to other antibiotics, making it a valuable option for treating severe infections .
Propriétés
Formule moléculaire |
C18H33ClN2O5S |
|---|---|
Poids moléculaire |
425.0 g/mol |
Nom IUPAC |
(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9?,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 |
Clé InChI |
KDLRVYVGXIQJDK-PSUNAQLJSA-N |
SMILES isomérique |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)C(C)Cl |
SMILES canonique |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{cyclohexane-1,2-diylbis[nitrilo(E)methylylidene]}bis(4-nitrophenol)](/img/structure/B14880538.png)
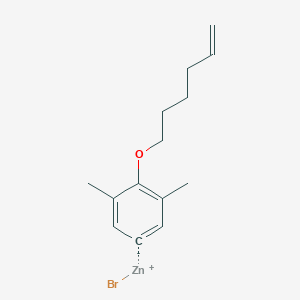
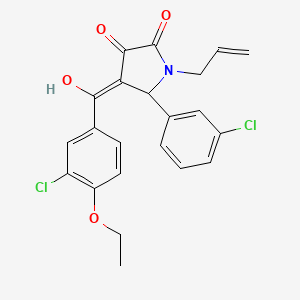
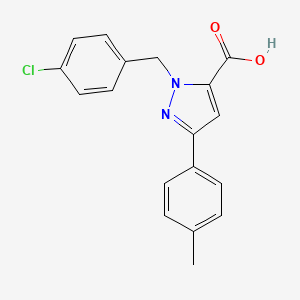
![2-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880563.png)
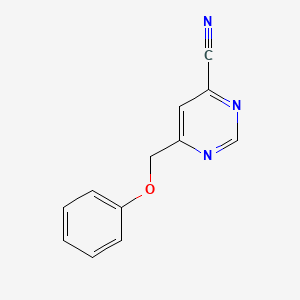

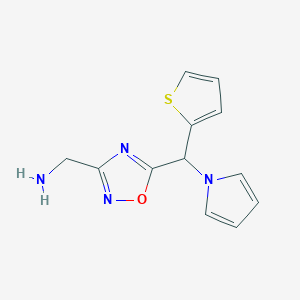

![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B14880605.png)
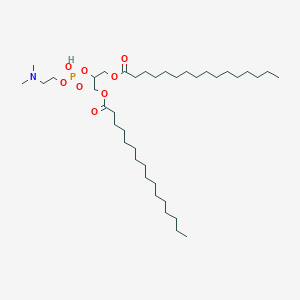
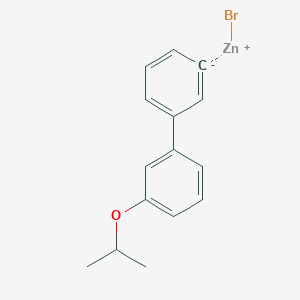

![4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14880629.png)
